![molecular formula C9H15NO2 B1628546 N-(2-Furylmethyl)-3-methoxypropan-1-amine CAS No. 932267-74-8](/img/structure/B1628546.png)
N-(2-Furylmethyl)-3-methoxypropan-1-amine
Overview
Description
N-(2-Furylmethyl)-3-methoxypropan-1-amine is an organic compound that features a furan ring attached to a methoxypropanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furylmethyl)-3-methoxypropan-1-amine typically involves the reaction of 2-furylmethylamine with 3-methoxypropan-1-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. This method often employs catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Furylmethyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield different amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications
N-(2-Furylmethyl)-3-methoxypropan-1-amine has been studied for its potential neuropharmacological effects. Research indicates that compounds with similar structures can interact with neurotransmitter systems, particularly those involved in mood regulation and seizure activity. For instance, studies have shown that derivatives of this compound may exhibit anticonvulsant properties by modulating GABAergic activity, which is crucial in managing epilepsy and anxiety disorders .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate that modifications of the furan moiety can enhance antibacterial activity against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Biochemical Applications
Proteomics Research
This compound is used in proteomics as a reagent for labeling proteins and studying protein interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool for understanding protein function and dynamics in biological systems .
Corrosion Inhibition
This compound has also been identified as a corrosion inhibitor in aqueous environments. Its effectiveness stems from its ability to adsorb onto metal surfaces, forming a protective layer that reduces oxidation rates. This application is particularly relevant in industries where metal integrity is critical, such as construction and manufacturing .
Materials Science
Polymer Chemistry
In polymer chemistry, this compound can serve as a monomer or additive in the synthesis of novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N-(2-Furylmethyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring and methoxypropanamine chain can interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in key biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Furylmethyl)-3-methoxypropan-1-amine include:
- N-(2-Furylmethyl)aniline
- 2-Furylmethylamine
- 3-Methoxypropan-1-amine
Uniqueness
This compound is unique due to the presence of both a furan ring and a methoxypropanamine chain, which confer distinct chemical and biological properties.
Biological Activity
N-(2-Furylmethyl)-3-methoxypropan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
This compound has the following chemical characteristics:
- Chemical Formula : C₉H₁₅NO₂
- CAS Number : 932267-74-8
- Molecular Weight : 169.23 g/mol
1. Monoamine Oxidase Inhibition
Research has indicated that derivatives of this compound exhibit inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is crucial for the breakdown of neurotransmitters such as dopamine. The compound has shown promise in enhancing synaptic transmission without inducing pathological hyperexcitability, making it a candidate for further investigation in cognitive disorders like Alzheimer's disease .
Table 1: MAO Inhibition Profile
Compound Name | Target Enzyme | IC50 (μM) | Selectivity Ratio |
---|---|---|---|
F2MPA | MAO-B | 5.16 ± 0.86 | >19 |
Clorgyline | MAO-A | - | - |
Iproniazid | MAO-A/B | - | - |
L-deprenyl | MAO-B | - | - |
2. Neuroprotective Effects
In vivo studies demonstrated that F2MPA enhances long-term potentiation (LTP) in the dentate gyrus of the hippocampus, suggesting potential neuroprotective effects. These findings are significant as they indicate that the compound may improve cognitive function through modulation of synaptic plasticity .
Case Study 1: Neuropharmacological Evaluation
A study conducted on anesthetized rats evaluated the effects of F2MPA on synaptic transmission and excitability in the hippocampus. The results indicated that F2MPA significantly improved synaptic transmission without triggering hyperexcitability, highlighting its potential as a therapeutic agent for cognitive impairments associated with neurodegenerative diseases .
Case Study 2: Structure-Activity Relationship
Further investigations into the structure-activity relationship (SAR) of this compound derivatives revealed that modifications to the furylmethyl group can enhance MAO-B selectivity and potency. This research emphasizes the importance of structural components in determining biological activity and therapeutic efficacy .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to MAO-B. These studies suggest that the compound fits well within the active site of the enzyme, providing insights into its mechanism of action and potential for further optimization .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methoxypropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-11-6-3-5-10-8-9-4-2-7-12-9/h2,4,7,10H,3,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEHMJMQTGYMLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586192 | |
Record name | N-[(Furan-2-yl)methyl]-3-methoxypropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932267-74-8 | |
Record name | N-[(Furan-2-yl)methyl]-3-methoxypropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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